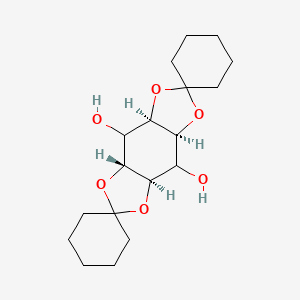
1,2:4,5-二环己叉基-D-肌醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2:4,5-Biscyclohexylidene D-myo-Inositol is a synthetic derivative of myo-inositol, a naturally occurring carbohydrateIt is primarily used in research settings, particularly in the study of glycosylation processes and polysaccharide synthesis .
科学研究应用
1,2:4,5-Biscyclohexylidene D-myo-Inositol has several applications in scientific research:
Chemistry: It is used as a model compound in the study of glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is used to investigate the role of inositol derivatives in cellular signaling and metabolism.
Medicine: Research into the potential therapeutic applications of inositol derivatives, including their use in treating metabolic disorders and as potential drug delivery agents.
作用机制
Target of Action
The primary target of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is the process of protein glycosylation . This compound can be used as a sugar in protein glycosylation, which is a critical process in cellular function and intercellular communication .
Mode of Action
1,2:4,5-Biscyclohexylidene D-myo-Inositol interacts with its targets by acting as an initiator for polysaccharide synthesis .
Biochemical Pathways
The compound affects the biochemical pathway of protein glycosylation . This process involves the addition of oligosaccharides to proteins, which can alter their stability, localization, and function. The compound’s role as a sugar in this process suggests it may influence these downstream effects .
Pharmacokinetics
As a sugar used in protein glycosylation, it is likely to be metabolized in the body’s usual carbohydrate pathways .
Result of Action
The molecular and cellular effects of 1,2:4,5-Biscyclohexylidene D-myo-Inositol’s action are primarily related to its role in protein glycosylation . By acting as a sugar in this process, it can influence the function and localization of glycosylated proteins .
Action Environment
Like other sugars used in biological processes, factors such as ph, temperature, and the presence of specific enzymes could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:4,5-Biscyclohexylidene D-myo-Inositol typically involves the protection of the hydroxyl groups on the inositol ring. This is achieved by reacting myo-inositol with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a ketal, resulting in the protection of the hydroxyl groups as cyclohexylidene derivatives .
Industrial Production Methods
While the industrial production of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is not extensively documented, it is likely that the process involves similar steps to the laboratory synthesis, scaled up for larger production volumes. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous processing techniques to improve yield and efficiency .
化学反应分析
Types of Reactions
1,2:4,5-Biscyclohexylidene D-myo-Inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as pyridine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol derivatives with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups to regenerate the free hydroxyl groups on the inositol ring .
相似化合物的比较
Similar Compounds
Myo-Inositol: The parent compound, widely used in various biological and chemical applications.
1,23,4-Di-O-isopropylidene-myo-Inositol: Another protected derivative of myo-inositol, used in similar research applications.
1,25,6-Di-O-cyclohexylidene-myo-Inositol: A structurally similar compound with different protective groups, used in the study of inositol metabolism and signaling.
Uniqueness
1,2:4,5-Biscyclohexylidene D-myo-Inositol is unique due to its specific protective groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the study of glycosylation and polysaccharide synthesis, as well as in the development of new materials and therapeutic agents .
属性
InChI |
InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFYCLESOMKAW-HWZZAJBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
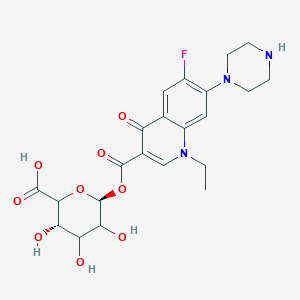
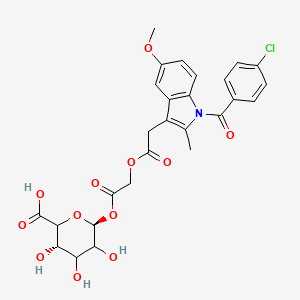
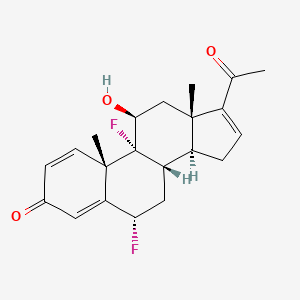
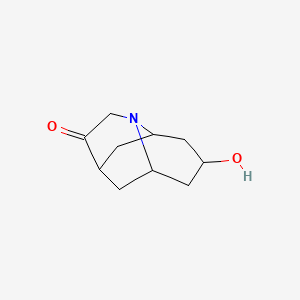
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)


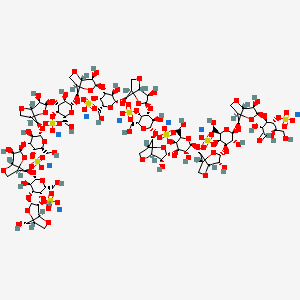
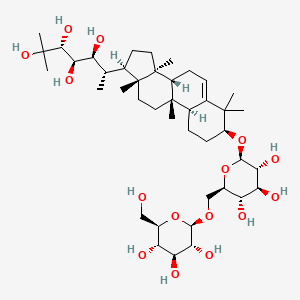
![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)
![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)
